Fmoc-L-beta-homoleucine
Overview
Description
Fmoc-L-beta-homoleucine: is a derivative of the amino acid leucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for the stepwise construction of peptides.
Mechanism of Action
Target of Action
Fmoc-L-beta-homoleucine, also known as Fmoc-beta-Holeu-OH, is primarily used in the field of proteomics research . The primary targets of this compound are the amine groups present in amino acids .
Mode of Action
This compound acts as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during peptide synthesis .
Biochemical Pathways
The specific biochemical pathways affected by this compound are those involved in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This allows for the selective addition of amino acids in a stepwise manner during peptide synthesis .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, this compound allows for the selective addition of amino acids, thereby facilitating the creation of specific peptide sequences .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH of the environment can significantly influence the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that the Fmoc group is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
Fmoc-functionalized amino acids and peptides have been used to construct hydrogels, which find a wide range of applications .
Molecular Mechanism
The Fmoc group in Fmoc-L-beta-homoleucine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
It is known that Fmoc-functionalized compounds exhibit high thermal stability .
Metabolic Pathways
Fmoc-functionalized compounds are known to be involved in peptide synthesis .
Transport and Distribution
Fmoc-functionalized compounds are known to be involved in peptide synthesis, suggesting they may interact with various cellular components .
Subcellular Localization
Fmoc-functionalized compounds are known to be involved in peptide synthesis, suggesting they may localize to areas of the cell involved in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-beta-homoleucine can be synthesized through the reaction of L-beta-homoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide. The Fmoc group is introduced to the amino group of L-beta-homoleucine, forming the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-beta-homoleucine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group.
Major Products:
Deprotection: L-beta-homoleucine.
Coupling: Peptides with extended chains.
Substitution: Various substituted derivatives of L-beta-homoleucine.
Scientific Research Applications
Chemistry: Fmoc-L-beta-homoleucine is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides. It is also employed in the development of peptide-based drugs and biomaterials .
Medicine: this compound is utilized in the design and synthesis of peptide therapeutics. These peptides can act as inhibitors, agonists, or antagonists of various biological targets, offering potential treatments for diseases such as cancer, diabetes, and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, including hydrogels, nanomaterials, and coatings. These materials have applications in drug delivery, tissue engineering, and biosensing .
Comparison with Similar Compounds
Fmoc-L-leucine: Similar to Fmoc-L-beta-homoleucine but with a different side chain structure.
Fmoc-L-isoleucine: Another Fmoc-protected amino acid with a branched side chain.
Fmoc-L-valine: A smaller Fmoc-protected amino acid with a simpler side chain.
Uniqueness: this compound is unique due to its beta-homoleucine structure, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness allows for the synthesis of peptides with specific conformational and functional properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVSABQQLLRFIJ-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375815 | |
Record name | Fmoc-L-beta-homoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193887-44-4 | |
Record name | Fmoc-L-beta-homoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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